

# Fmoc-Asp(OMe)-OH certificate of analysis interpretation

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Compound of Interest		
Compound Name:	Fmoc-Asp(OMe)-OH	
Cat. No.:	B613554	Get Quote

An In-depth Technical Guide to the Certificate of Analysis for Fmoc-Asp(OMe)-OH

For researchers, scientists, and drug development professionals engaged in peptide synthesis, a thorough understanding of the quality of starting materials is paramount. The Certificate of Analysis (CoA) for **Fmoc-Asp(OMe)-OH**, a key building block in solid-phase peptide synthesis (SPPS), provides critical data on its identity, purity, and physical properties. This guide offers a detailed interpretation of a typical CoA for **Fmoc-Asp(OMe)-OH**, including common analytical techniques and the significance of the data presented.

## **Summary of Product Specifications**

A CoA for **Fmoc-Asp(OMe)-OH** typically begins with a summary of its key specifications. This section provides a quick overview of the compound's identity and general properties.



Parameter	Specification	
Chemical Name	N-α-Fmoc-L-aspartic acid β-methyl ester	
Alternate Names	Fmoc-L-Asp(OMe)-OH	
CAS Number	145038-53-5[1][2][3]	
Molecular Formula	C20H19NO6[1][2][3]	
Molecular Weight	369.37 g/mol [2][3]	
Physical Form	White to off-white solid[4]	
Storage	Store at -20°C for long-term stability[4]	

## **Quantitative Analysis Data**

This section presents the results of various analytical tests performed on a specific batch of the product. These tests are designed to confirm the identity and purity of the material.



Test	Method	Result	Specification
Purity (HPLC)	Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)	99.5%	≥ 99.0%
Enantiomeric Purity	Chiral High- Performance Liquid Chromatography (Chiral HPLC)	99.9% L-isomer	≥ 99.8% L-isomer
Identity (¹H NMR)	Nuclear Magnetic Resonance Spectroscopy	Conforms to structure	Conforms
Identity (MS)	Mass Spectrometry	369.1 (M-H) <sup>-</sup>	369.37 ± 0.5
Appearance	Visual Inspection	White crystalline powder	White to off-white solid
Solubility	Visual Inspection in DMSO	Clear, colorless solution	Soluble in DMSO

### **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and verification of the presented data. Below are the typical experimental protocols for the key analyses cited in the CoA.

# Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase HPLC is a standard method for assessing the chemical purity of Fmocprotected amino acids. It separates the target compound from impurities based on their hydrophobicity.

Instrumentation: A standard HPLC system equipped with a UV detector.



- Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase:
  - A: 0.1% Trifluoroacetic acid (TFA) in water.
  - B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm or 265 nm.
- Sample Preparation: The sample is dissolved in a mixture of acetonitrile and water.

# Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is essential to confirm the stereochemical integrity of the amino acid derivative, which is critical for the biological activity of the final peptide.

- Instrumentation: An HPLC system with a UV detector.
- Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used.
- Mobile Phase: A mixture of hexane and ethanol with a small percentage of an acidic modifier like TFA. The exact ratio is optimized for the specific CSP.
- Flow Rate: Typically 0.5 1.0 mL/min.
- Detection: UV absorbance at 254 nm.
- Analysis: The retention times of the L- and D-enantiomers are compared to a racemic standard to calculate the enantiomeric excess.



# Identity Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the presence of key functional groups and their connectivity.

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or deuterated chloroform (CDCl<sub>3</sub>).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired.
- Data Interpretation: The chemical shifts, integration, and multiplicity of the peaks are analyzed to confirm the expected proton signals of the Fmoc group, the aspartic acid backbone, and the methyl ester.

### **Identity Confirmation by Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity.

- Instrumentation: An electrospray ionization (ESI) mass spectrometer.
- Ionization Mode: Typically negative ion mode (ESI-) is used to observe the deprotonated molecule [M-H]<sup>-</sup>.
- Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.
- Analysis: The resulting mass spectrum is analyzed for the peak corresponding to the expected molecular weight of Fmoc-Asp(OMe)-OH.

### **Visualizations**

### **Workflow for Certificate of Analysis Generation**



The following diagram illustrates the general workflow for generating a Certificate of Analysis for a chemical reagent like **Fmoc-Asp(OMe)-OH**.

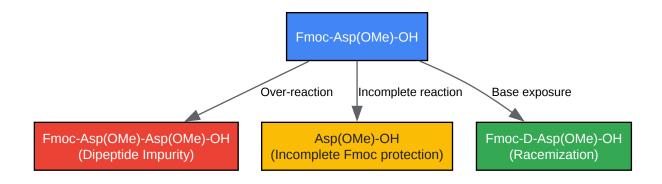


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Caption: General workflow for the generation of a Certificate of Analysis.

#### Potential Impurities in Fmoc-Asp(OMe)-OH Synthesis

The synthesis of **Fmoc-Asp(OMe)-OH** can lead to several process-related impurities. Understanding these potential impurities is crucial for interpreting the purity data on a CoA. A significant side reaction is the formation of aspartimide, especially under basic conditions during subsequent peptide synthesis.



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Caption: Potential process-related impurities in **Fmoc-Asp(OMe)-OH**.

This comprehensive guide provides the necessary information for researchers and professionals to interpret the Certificate of Analysis for **Fmoc-Asp(OMe)-OH**, ensuring the quality and reliability of their peptide synthesis endeavors.



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